2-(4-Iodophenoxy)pyrimidine
Overview
Description
2-(4-Iodophenoxy)pyrimidine is an organic compound with the molecular formula C10H7IN2O and a molecular weight of 298.08 g/mol It is a pyrimidine derivative where a pyrimidine ring is substituted with a 4-iodophenoxy group
Scientific Research Applications
2-(4-Iodophenoxy)pyrimidine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting kinases or other enzymes.
Materials Science: The compound can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
Chemical Biology: It is utilized in the design of probes for studying biological processes, including enzyme activity and protein interactions.
Synthetic Chemistry: The compound is a versatile intermediate in the synthesis of more complex organic molecules.
Safety and Hazards
Future Directions
Pyrimidines, including 2-(4-Iodophenoxy)pyrimidine, have been the subject of ongoing research due to their diverse biological potential . They are considered bioisosteres with purines and many pyrimidine derivatives have shown promising anticancer activity . Future research could focus on the development of novel pyrimidine analogs with enhanced anti-inflammatory or anticancer activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Iodophenoxy)pyrimidine typically involves the reaction of 4-iodophenol with 2-chloropyrimidine in the presence of a base. The reaction is carried out under reflux conditions in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The base used can be potassium carbonate (K2CO3) or sodium hydride (NaH). The reaction proceeds via nucleophilic aromatic substitution, where the phenoxide ion attacks the chloropyrimidine, resulting in the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and base concentration, to maximize yield and purity. Additionally, purification techniques like recrystallization or column chromatography would be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Iodophenoxy)pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.
Coupling Reactions: The compound can participate in palladium-catalyzed coupling reactions, such as Suzuki or Sonogashira couplings, to form carbon-carbon bonds.
Oxidation and Reduction: The phenoxy and pyrimidine rings can undergo oxidation or reduction under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide (NaN3) or potassium cyanide (KCN) can be used to replace the iodine atom.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) are commonly used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) can be employed.
Major Products Formed
Substitution Reactions: Products like 2-(4-azidophenoxy)pyrimidine or 2-(4-cyanophenoxy)pyrimidine.
Coupling Reactions: Various biaryl or alkyne-substituted pyrimidine derivatives.
Oxidation and Reduction: Modified phenoxy or pyrimidine rings with altered oxidation states.
Mechanism of Action
The mechanism of action of 2-(4-Iodophenoxy)pyrimidine depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors. The iodine atom can facilitate binding to target proteins through halogen bonding, while the pyrimidine ring can interact with active sites or binding pockets. The phenoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Bromophenoxy)pyrimidine
- 2-(4-Chlorophenoxy)pyrimidine
- 2-(4-Fluorophenoxy)pyrimidine
Comparison
2-(4-Iodophenoxy)pyrimidine is unique due to the presence of the iodine atom, which can participate in halogen bonding and other interactions not possible with lighter halogens like bromine, chlorine, or fluorine. This can result in different biological activities and binding affinities, making it a valuable compound for specific applications where such interactions are beneficial .
Properties
IUPAC Name |
2-(4-iodophenoxy)pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7IN2O/c11-8-2-4-9(5-3-8)14-10-12-6-1-7-13-10/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACTXYGJBAXDKAS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)OC2=CC=C(C=C2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7IN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10363310 | |
Record name | 2-(4-iodophenoxy)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10363310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
330792-86-4 | |
Record name | 2-(4-iodophenoxy)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10363310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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